5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a pyridinone moiety and a spirocyclic nonane ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.
Introduction of the Pyridinone Moiety: The pyridinone ring can be introduced via a condensation reaction with a pyridine derivative, often using reagents like acetic anhydride or phosphorus oxychloride to facilitate the formation of the carbonyl group.
Final Assembly: The final step involves coupling the spirocyclic core with the pyridinone moiety, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridinones
Scientific Research Applications
5-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one: has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: Its stability and structural properties make it a candidate for developing new materials with specific mechanical or chemical properties.
Industrial Chemistry: Employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with nucleic acid functions, leading to its observed biological effects.
Comparison with Similar Compounds
5-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one: can be compared with other spirocyclic compounds and pyridinone derivatives:
Similar Compounds:
These compounds share structural similarities but differ in functional groups and specific biological activities. The unique combination of the spirocyclic core and the pyridinone moiety in This compound
Properties
IUPAC Name |
5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)19-8-14(9-20-13)6-16(7-14)12(18)10-3-4-11(17)15-5-10/h3-5H,6-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQIRXKWFLLIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CNC(=O)C=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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